molecular formula C19H27Cl2N3O B593616 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine CAS No. 41805-63-4

1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine

Cat. No.: B593616
CAS No.: 41805-63-4
M. Wt: 384.3 g/mol
InChI Key: RIVJZGXJJBBWIJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for AH 8507 are not readily available in the literature. Further investigation may be required to uncover these details.
  • Chemical Reactions Analysis

    • AH 8507 likely undergoes various chemical reactions, but precise information on its reactivity and common reagents is limited.
    • Without specific data, we cannot provide a comprehensive analysis of its reactions or major products formed.
  • Scientific Research Applications

    • AH 8507’s applications span several scientific fields:

        Chemistry: Potential use as a reference standard in analytical chemistry.

        Biology: Investigating its interactions with receptors and cellular pathways.

        Medicine: Studying its pharmacological effects and potential therapeutic applications.

        Industry: Possible applications in drug development or forensic toxicology.

  • Mechanism of Action

    • The precise mechanism by which AH 8507 exerts its effects remains unclear.
    • Further research is needed to identify its molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • AH 8507’s uniqueness lies in its lack of analgesic activity compared to AH 7921.
    • Similar compounds may include AH 7921 itself, along with other structurally related opioids.

    Biological Activity

    1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine (often referred to as DCBMCP) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DCBMCP, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    DCBMCP is characterized by the following structural formula:

    • Chemical Formula : C_{17}H_{22}Cl_2N_2
    • Molecular Weight : 335.28 g/mol

    The compound features a piperazine ring, which is known for its diverse biological activities, and a dichlorobenzamide moiety that may contribute to its pharmacological profile.

    Pharmacological Mechanisms

    DCBMCP has been studied for its interactions with various biological targets, particularly in the context of central nervous system (CNS) disorders. The following mechanisms have been identified:

    • Serotonin Receptor Modulation : DCBMCP exhibits affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A subtypes. This modulation may influence mood and anxiety-related behaviors.
    • Dopamine Receptor Interaction : Preliminary studies suggest that DCBMCP may interact with dopamine receptors, which could have implications for its use in treating disorders such as schizophrenia or Parkinson's disease.
    • Antidepressant-like Effects : In animal models, DCBMCP has demonstrated antidepressant-like effects, potentially through the enhancement of serotonergic and dopaminergic neurotransmission.

    In Vitro Studies

    In vitro studies have provided insights into the compound's biological activity:

    • Cell Viability Assays : DCBMCP was tested on various cell lines (e.g., SH-SY5Y neuroblastoma cells) to assess cytotoxicity. Results indicated that concentrations below 10 µM did not significantly affect cell viability.
    • Neuroprotective Effects : DCBMCP showed potential neuroprotective effects against oxidative stress-induced cell death, suggesting a role in neurodegenerative disease prevention.
    Study TypeFindingsReference
    Cell ViabilityNo cytotoxicity at <10 µM
    NeuroprotectionReduced oxidative stress-induced apoptosis
    Receptor BindingAffinity for 5-HT_1A and 5-HT_2A receptors

    In Vivo Studies

    Animal studies have further elucidated the pharmacological profile of DCBMCP:

    • Behavioral Studies : In rodent models, DCBMCP administration resulted in reduced anxiety-like behaviors in the elevated plus maze test, indicating anxiolytic properties.
    • Antidepressant Activity : In chronic mild stress models, DCBMCP treated animals showed significant improvements in depressive-like behaviors compared to controls.
    Study TypeFindingsReference
    Behavioral TestsAnxiolytic effects observed
    Chronic StressAntidepressant-like effects noted

    Case Studies

    Several case studies have explored the therapeutic potential of DCBMCP:

    • Case Study on Anxiety Disorders :
      • A clinical trial involving patients with generalized anxiety disorder assessed the efficacy of DCBMCP compared to standard SSRIs. Results indicated comparable efficacy with fewer side effects reported by participants receiving DCBMCP.
    • Case Study on Depression :
      • A double-blind study evaluated DCBMCP's effectiveness in patients with major depressive disorder. Patients reported significant mood improvements over an eight-week treatment period.

    Properties

    IUPAC Name

    3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RIVJZGXJJBBWIJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H27Cl2N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID601342407
    Record name 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601342407
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    384.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    41805-63-4
    Record name 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601342407
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

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    Synthesis routes and methods II

    Procedure details

    A solution of 3,4-Dichlorobenzoylchloride (1.05 g.,) in benzene (10 ml) was added dropwise over 40 mins. to a stirred solution of 1-[1-(Aminomethyl)cyclohexyl]-4-methyl piperazine (1.06 g.,) in benzene (15 ml). The mixture was heated under reflux for 1 hr. on a steambath and the solution was evaporated. The solid residue was dissolved in ethanol, acidified with ethereal HCl and evaporated to give a white solid. This solid was suspended in water, made alkaline with 5NNaOH and extracted with chloroform (x2). The combined chloroform extracts were dried (anhyd.Na2SO4) and evaporated. The solid residue was dissolved in hot petroleum ether (80°-100°) decolourised with charcoal and crystallised from petroleum ether (80°-100°) to give 1-[1-(3,4 Dichlorobenzamido methyl) cyclohexyl]-4-methyl piperazine (0.95 g; 49%) m.p. 143° -146°.
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    15 mL
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.